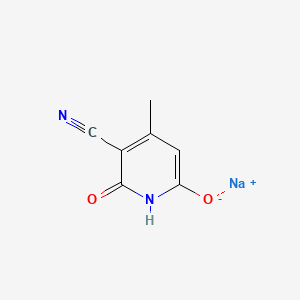
1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt is a chemical compound with the molecular formula C7H5N2NaO2. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt typically involves the following steps:
Esterification: Chloracetic acid is esterified with methanol to produce methyl chloroacetate.
Etherification: Methyl chloroacetate is then etherified using sodium methoxide to yield methoxyacetic acid methyl ester.
Condensation: The methoxyacetic acid methyl ester undergoes condensation with acetone in the presence of sodium methoxide to form methoxyacetylacetone.
Cyclization: Methoxyacetylacetone reacts with ethyl cyanoacetate in the presence of ammonium hydroxide to produce 2-methyl-4-methoxymethyl-5-cyano-6-hydroxypyridine.
Nitration: The final step involves nitration to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-4-methyl-6-oxo-1,2-dihydropyridine-3-carbonitrile
- 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile
- 1,4-Dimethyl-3-cyano-6-hydroxy-2-pyridone
Uniqueness
1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt is unique due to its specific structural features, such as the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
39120-56-4 |
|---|---|
Fórmula molecular |
C7H6N2NaO2 |
Peso molecular |
173.12 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-4-methyl-6-oxopyridin-1-ide-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O2.Na/c1-4-2-6(10)9-7(11)5(4)3-8;/h2H,1H3,(H2,9,10,11); |
Clave InChI |
ZRJNTDBONVJXJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC(=C1)[O-])C#N.[Na+] |
SMILES canónico |
CC1=CC(=O)NC(=C1C#N)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylimidazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B7954437.png)

![thieno[2,3-d]isothiazol-3(2H)-one, 1,1-dioxide, sodium salt](/img/structure/B7954448.png)




![[(1-Phenylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B7954471.png)

![{[1-(4-Fluorophenyl)pyrrolidin-3-yl]methyl}amine dihydrochloride](/img/structure/B7954482.png)

![3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B7954503.png)
![acetic acid, [2-methoxy-4-[(1E)-1-propenyl]phenoxy]-, potassium salt](/img/structure/B7954518.png)

